![molecular formula C14H23N3O B1370780 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline CAS No. 220822-26-4](/img/structure/B1370780.png)
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Vue d'ensemble
Description
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is an organic compound with the molecular formula C14H23N3O It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group and connected to the aniline moiety via a propoxy linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline typically involves the following steps:
Starting Materials: Aniline, 4-methylpiperazine, and 1-bromo-3-chloropropane.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Pharmacological Applications
Antihypertensive Properties
Research indicates that compounds incorporating piperazine moieties, such as 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline, can inhibit soluble epoxide hydrolase (sEH), which plays a significant role in the regulation of blood pressure. Inhibitors of sEH have been proposed as potential treatments for hypertension due to their ability to enhance the effects of vasodilatory epoxyeicosatrienoic acids (EETs) .
Anticancer Activity
The compound has shown promise as an anticancer agent. It has been evaluated alongside related piperazine derivatives for their ability to inhibit cancer cell proliferation. For instance, studies have indicated that certain piperazine-containing compounds exhibit low IC50 values, suggesting effective anticancer properties . The synthesis of various derivatives has led to the identification of compounds with significant activity against multiple cancer cell lines.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, typically starting from readily available aniline derivatives and piperazine. The reaction conditions often include solvents like DCM (dichloromethane) and catalysts such as trimethylaluminium .
Table 1: Synthesis Overview
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | Aniline + Piperazine | DCM, reflux | ~93% |
2 | Intermediate + Acylating agent | Reflux, various solvents | Variable |
Case Studies
Several studies highlight the applications of this compound:
- Study on Antihypertensive Effects : A study demonstrated that derivatives of this compound effectively reduced blood pressure in animal models by inhibiting sEH activity, leading to increased levels of EETs .
- Anticancer Evaluation : Another study synthesized various piperazine derivatives and evaluated their anticancer potential against human tumor cell lines. The results indicated that several derivatives exhibited significant growth inhibition, with some compounds showing IC50 values comparable to established chemotherapeutics .
Mécanisme D'action
The mechanism of action of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with
Activité Biologique
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline, also known as 4-methoxy-3-(4-methylpiperazin-1-yl)aniline, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Property | Value |
---|---|
CAS No. | 846023-55-0 |
Molecular Formula | C16H24N2O3 |
Molecular Weight | 292.37 g/mol |
IUPAC Name | 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline |
InChI Key | UIQSXFRSFWMZJH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine moiety is known for its ability to bind to multiple receptors and enzymes, influencing their activity and leading to various pharmacological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, likely through interference with bacterial enzyme systems.
- Anticancer Activity : Research indicates that it may inhibit specific kinases involved in tumor progression, suggesting its role in cancer therapy .
Structure-Activity Relationship (SAR)
The structure of this compound allows for a variety of substitutions that can enhance its biological activity. Studies have demonstrated that:
- Substituent Effects : Modifications on the aniline ring and the piperazine group significantly affect potency and selectivity against different biological targets.
- Optimal Structures : Compounds with para-substituted piperazine groups exhibit improved pharmacokinetic properties and enzyme inhibition capabilities compared to their meta-substituted counterparts .
Anticancer Studies
A series of compounds derived from this compound were evaluated for their anticancer properties against various cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 0.8 nM to 5.25 µM depending on the specific target and cell line, demonstrating significant cytotoxicity against cancer cells .
Neuropharmacological Effects
In addition to anticancer properties, derivatives of this compound have been investigated for their neuropharmacological effects. For instance:
- Acetylcholinesterase Inhibition : Some piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Antitumor Activity : A study highlighted the synthesis of a series of piperazine-containing compounds based on this compound. These compounds were evaluated for their c-Met kinase inhibition, with several showing enhanced activity compared to standard treatments .
- Pharmacokinetics : Another investigation focused on the pharmacokinetic profile of a piperazine derivative in mice, revealing favorable absorption and metabolic stability, which are critical for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution between 4-chloronitrobenzene and N-methylpiperazine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). The nitro intermediate is then reduced to the aniline derivative using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., NaBH₄). Post-synthesis, the free base is often converted to its dihydrochloride salt for stability using HCl .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Key characterization techniques include:
- NMR spectroscopy : ^1H and ^13C NMR confirm the presence of the piperazine ring, propoxy linker, and aniline group.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 249.35 for the free base).
- Chromatography : Silica gel chromatography (e.g., CH₂Cl₂:MeOH gradients) ensures purity (>97%) .
Q. What are the critical physicochemical properties influencing experimental handling?
- Methodological Answer :
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation.
- Solubility : Freely soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water. Adjust pH with HCl for aqueous compatibility.
- Stability : Monitor degradation via HPLC; avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?
- Methodological Answer :
- Solvent Optimization : Use dry acetonitrile (ACN) or DCM to minimize hydrolysis.
- Reagent Ratios : Excess N-methylpiperazine (1.5–2 eq) ensures complete substitution.
- Temperature Control : Maintain 80–100°C during substitution; room temperature for reduction steps.
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .
Q. How do structural modifications (e.g., salt forms, substituents) alter bioactivity?
- Methodological Answer :
- Salt Forms : Dihydrochloride salts enhance solubility for in vitro assays. Compare IC₅₀ values of free base vs. salt in receptor-binding studies.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the aniline ring to modulate electron density and receptor affinity. Validate via SAR studies and computational docking (e.g., AutoDock Vina) .
Q. What analytical strategies resolve contradictions in reported melting points or spectral data?
- Methodological Answer :
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.
- Cross-Validation : Compare NMR (e.g., DMSO-d₆ vs. CDCl₃) and HRMS data across labs.
- Impurity Profiling : Employ LC-MS to detect trace byproducts (e.g., unreacted nitro precursors) .
Q. How does the compound interact with calcium channels or other biochemical targets?
- Methodological Answer :
- In Vitro Assays : Use patch-clamp electrophysiology to assess N-type calcium channel inhibition (IC₅₀ determination).
- Pathway Analysis : Screen for off-target effects via kinase profiling (e.g., Src kinase inhibition, as seen in bosutinib analogs) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETlab to estimate logP (0.05), PSA (50.96 Ų), and blood-brain barrier permeability.
- Metabolism Modeling : CYP450 isoform interactions (e.g., CYP3A4) are predicted via StarDrop or MetaCore .
Propriétés
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)propoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16-8-10-17(11-9-16)7-2-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACBCCMXMDLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622628 | |
Record name | 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220822-26-4 | |
Record name | 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.